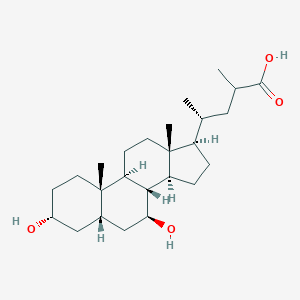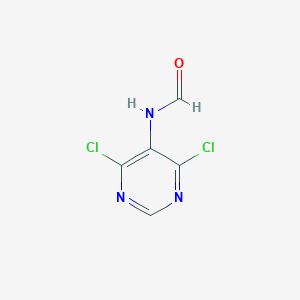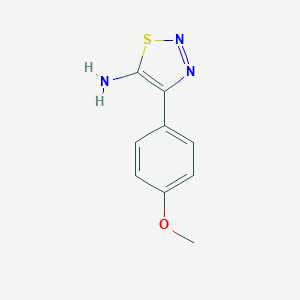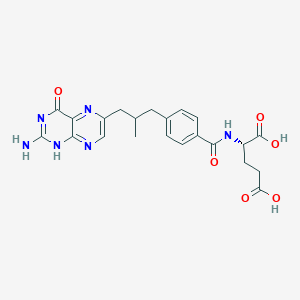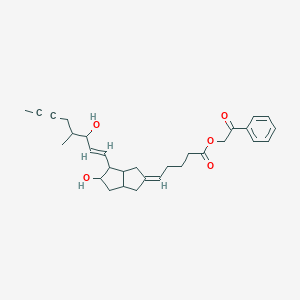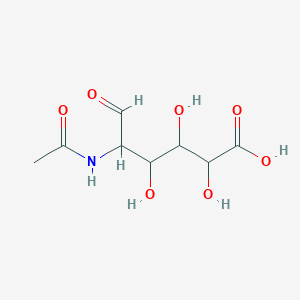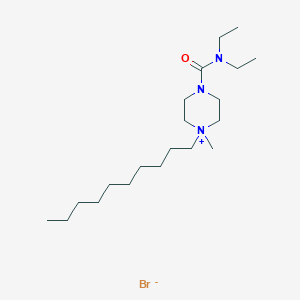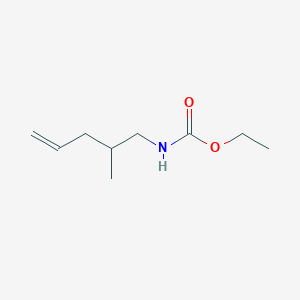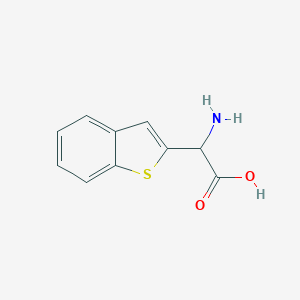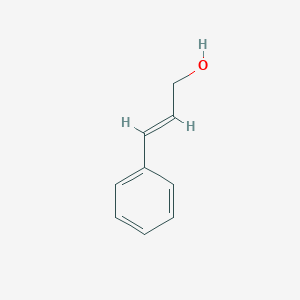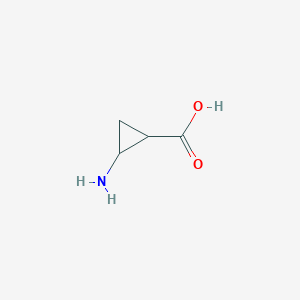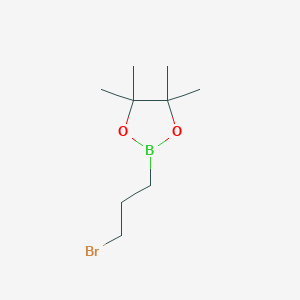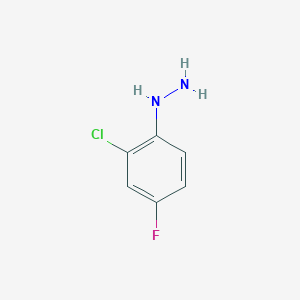
(2-氯-4-氟苯基)肼
描述
(2-Chloro-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively
科学研究应用
(2-Chloro-4-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
It’s known that hydrazine derivatives, such as (2-chloro-4-fluorophenyl)hydrazine, often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The mode of action of (2-Chloro-4-fluorophenyl)hydrazine involves the formation of a hydrazone derivative through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction is a key step in the Wolff-Kishner reduction, a process that converts carbonyl groups to methylene groups .
Biochemical Pathways
Hydrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Hydrazine derivatives are known to exhibit a wide range of biological activities, suggesting that they likely induce various molecular and cellular changes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)hydrazine typically involves the diazotization of 2-chloro-4-fluoroaniline followed by reduction. The process begins with the acylation, chlorination, and hydrolysis of 2-fluoroaniline to obtain 4-chloro-2-fluoroaniline. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium at low temperatures (5-10°C). The resulting diazonium salt is reduced using ammonium sulfite at room temperature, followed by acidification with hydrochloric acid to yield (2-Chloro-4-fluorophenyl)hydrazine .
Industrial Production Methods
The industrial production of (2-Chloro-4-fluorophenyl)hydrazine follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of starting materials to the desired product. The final product is typically purified through crystallization and filtration techniques to achieve high purity levels.
化学反应分析
Types of Reactions
(2-Chloro-4-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Phenylhydrazine: The parent compound without chlorine and fluorine substitutions.
2-Chlorophenylhydrazine: A derivative with only chlorine substitution.
4-Fluorophenylhydrazine: A derivative with only fluorine substitution.
Uniqueness
(2-Chloro-4-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The combination of these substituents can also influence its biological activity, potentially leading to unique pharmacological properties .
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGERBEFFJDZVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119452-65-2 | |
| Record name | (2-chloro-4-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


